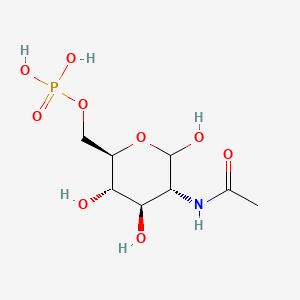

N-乙酰-D-葡萄糖胺 6-磷酸

概述

描述

N-乙酰-D-葡萄糖胺-6-磷酸是葡萄糖胺的衍生物,葡萄糖胺是一种氨基糖,在氨基糖的代谢中起着至关重要的作用。 它是氨基糖核苷酸生物合成的中间体,参与原核生物和真核生物的各种代谢途径 。 这种化合物对于N-乙酰葡萄糖胺的同化至关重要,N-乙酰葡萄糖胺是几丁质的单体,几丁质是节肢动物外骨骼和真菌细胞壁的主要成分 .

科学研究应用

N-乙酰-D-葡萄糖胺-6-磷酸在科学研究中具有广泛的应用:

作用机制

N-乙酰-D-葡萄糖胺-6-磷酸通过多种机制发挥其作用:

类似化合物:

葡萄糖胺-6-磷酸: N-乙酰-D-葡萄糖胺-6-磷酸脱乙酰化的直接产物.

果糖-6-磷酸: 葡萄糖胺-6-磷酸异构化的产物.

N-乙酰葡萄糖胺: N-乙酰-D-葡萄糖胺-6-磷酸衍生的母体化合物.

独特性: N-乙酰-D-葡萄糖胺-6-磷酸的独特性在于它在氨基糖核苷酸的生物合成中的中间体作用及其参与多个代谢途径。 它能够进行脱乙酰化和异构化反应,使其成为生化研究中的一种多功能化合物 .

安全和危害

未来方向

生化分析

Biochemical Properties

N-Acetyl-D-glucosamine 6-phosphate is involved in several biochemical reactions. It is synthesized from N-acetyl-D-glucosamine by the enzyme N-acetyl-D-glucosamine kinase . This compound can be converted into glucosamine 6-phosphate and acetic acid by the enzyme putative N-acetylglucosamine-6-phosphate deacetylase . Additionally, N-acetyl-D-glucosamine 6-phosphate interacts with various enzymes, including glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase . These interactions are crucial for the regulation of metabolic pathways and the maintenance of cellular homeostasis.

Cellular Effects

N-Acetyl-D-glucosamine 6-phosphate influences various cellular processes. It plays a significant role in protein glycosylation, glycolipid synthesis, and the formation of glycosaminoglycans . These processes are essential for maintaining cell structure, signaling, and metabolism. The compound also affects cell signaling pathways by modulating the levels of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is a key regulator of protein glycosylation . Alterations in the levels of N-acetyl-D-glucosamine 6-phosphate can impact gene expression and cellular metabolism, leading to various physiological effects.

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-glucosamine 6-phosphate involves its interactions with specific enzymes and biomolecules. The compound binds to enzymes such as glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase, facilitating their catalytic activities . These interactions result in the conversion of N-acetyl-D-glucosamine 6-phosphate into other metabolites, which are essential for cellular functions. Additionally, the compound can modulate enzyme activities through allosteric regulation, influencing metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-D-glucosamine 6-phosphate can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of specific enzymes . Long-term studies have shown that N-acetyl-D-glucosamine 6-phosphate can impact cellular functions, such as protein glycosylation and metabolic regulation, over extended periods . These temporal effects are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N-Acetyl-D-glucosamine 6-phosphate vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance cellular functions, such as protein glycosylation and metabolic regulation . High doses may lead to toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in clinical applications.

Metabolic Pathways

N-Acetyl-D-glucosamine 6-phosphate is involved in the hexosamine biosynthesis pathway, which utilizes substrates such as fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate (UTP) to synthesize UDP-GlcNAc . This pathway is crucial for the production of glycoproteins, glycolipids, and glycosaminoglycans, which are essential for cellular functions . The compound interacts with various enzymes, including glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase, to regulate metabolic flux and maintain cellular homeostasis .

Transport and Distribution

N-Acetyl-D-glucosamine 6-phosphate is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound in various cellular compartments, including the cytoplasm and endoplasmic reticulum . The distribution of N-acetyl-D-glucosamine 6-phosphate is essential for its role in protein glycosylation and metabolic regulation.

Subcellular Localization

The subcellular localization of N-Acetyl-D-glucosamine 6-phosphate is primarily in the cytoplasm and endoplasmic reticulum . This localization is crucial for its activity and function in protein glycosylation and metabolic regulation. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its proper function within the cell .

准备方法

合成路线和反应条件: N-乙酰-D-葡萄糖胺-6-磷酸可以通过使用特定激酶对N-乙酰-D-葡萄糖胺进行磷酸化来合成。 该反应通常涉及使用三磷酸腺苷 (ATP) 作为磷酸供体,并由N-乙酰葡萄糖胺激酶催化 .

工业生产方法: N-乙酰-D-葡萄糖胺-6-磷酸的工业生产通常涉及微生物发酵过程。在含有N-乙酰-D-葡萄糖胺的培养基中培养具有必要酶机制的特定细菌或酵母菌株。 然后从发酵液中提取和纯化该化合物 .

化学反应分析

反应类型: N-乙酰-D-葡萄糖胺-6-磷酸经历几种类型的化学反应,包括:

常用试剂和条件:

脱乙酰化: 需要N-乙酰葡萄糖胺-6-磷酸脱乙酰基酶和水作为反应物.

异构化: 需要葡萄糖胺-6-磷酸异构酶.

主要产品:

脱乙酰化: 生成葡萄糖胺-6-磷酸和乙酸盐.

异构化: 生成果糖-6-磷酸和铵离子.

相似化合物的比较

Glucosamine-6-phosphate: A direct product of the deacetylation of N-acetyl-D-glucosamine-6-phosphate.

Fructose-6-phosphate: A product of the isomerization of glucosamine-6-phosphate.

N-acetylglucosamine: The parent compound from which N-acetyl-D-glucosamine-6-phosphate is derived.

Uniqueness: N-acetyl-D-glucosamine-6-phosphate is unique due to its role as an intermediate in the biosynthesis of amino-sugar-nucleotides and its involvement in multiple metabolic pathways. Its ability to undergo deacetylation and isomerization reactions makes it a versatile compound in biochemical research .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGMHAYQAZFZDJ-RTRLPJTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161941 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18191-20-3 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18191-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

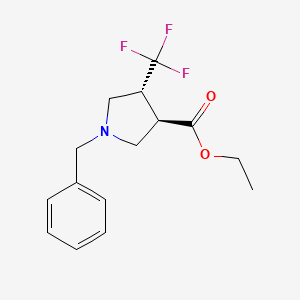

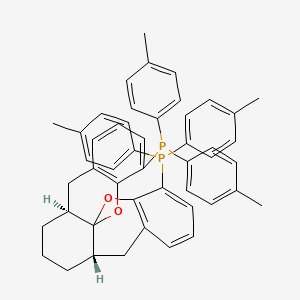

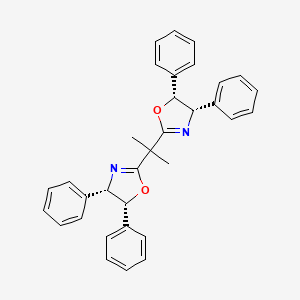

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3067776.png)

![10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067790.png)

![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)

![4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3067852.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)

![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)